
Mexedrone Hydrochloride
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Overview
Description
Mexedrone Hydrochloride (IUPAC: 2-(methylamino)-1-(4-methylphenyl)propan-1-one hydrochloride) is a synthetic cathinone derivative first identified in 2015 as a structural analog of mephedrone (4-methylmethcathinone). Marketed as a "legal high" in unregulated markets, it was designed to circumvent controlled substance legislation . Analytically confirmed via chromatography, spectroscopy, and X-ray crystallography, its molecular formula is C₁₂H₁₇NO₂·HCl (MW: 243.7 g/mol), and it exists as a white to off-white solid with a characteristic odor . Mexedrone primarily acts as a monoamine transporter inhibitor, with weak selectivity for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mexedrone can be synthesized through a multi-step process starting from 4-methylpropiophenone. The key steps involve:
Methoxylation: The introduction of a methoxy group to the aromatic ring.
Amidation: The formation of an amide bond.
Reduction: The reduction of the amide to form the final product.
Industrial Production Methods
Industrial production of Mexedrone involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
Mexedrone undergoes several types of chemical reactions, including:
Oxidation: Mexedrone can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the ketone group.
Substitution: Substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Substitution reagents: Such as halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include hydroxylated and dealkylated metabolites .
Scientific Research Applications
Neuropharmacological Studies
Mexedrone's impact on neurotransmitter systems makes it a valuable compound for studying various neurological and psychological effects:
- Behavioral Studies : Research has indicated that Mexedrone can affect cognitive functions such as memory and learning. In animal models, administration of Mexedrone during adolescence resulted in long-term deficits in spatial memory and cognitive flexibility . These findings suggest potential implications for understanding the effects of synthetic cathinones on brain development.
- Neurochemical Analysis : Studies have shown that Mexedrone alters levels of matrix metalloproteinase-9 (MMP-9) and NMDA receptor subunits, which are critical for synaptic plasticity and memory formation . This positions Mexedrone as a useful tool for exploring mechanisms underlying neurodegenerative disorders.
Analytical Chemistry
Mexedrone Hydrochloride serves as an important reference standard in analytical chemistry:
- Mass Spectrometry : It is utilized in mass spectrometric analyses to identify and quantify synthetic cathinones in biological samples. Its distinct chemical profile allows researchers to differentiate it from other similar compounds .
- Forensic Toxicology : Given its psychoactive properties, Mexedrone is frequently analyzed in toxicological screenings to understand its prevalence among polydrug users. Analytical methods such as ultra-performance liquid chromatography coupled with tandem mass spectrometry are employed to confirm its presence in biological matrices .
Synthesis and Characterization
The synthesis of Mexedrone involves several key steps starting from 4-methylpropiophenone. Various methods have been developed to optimize yield and purity, making it accessible for research purposes . Characterization techniques include chromatographic and spectroscopic methods that ensure the compound's integrity for experimental use.
Case Study 1: Clinical Toxicology
In a clinical setting, a study involving 305 patients found that Mexedrone was identified in 11 urine samples. The predominant clinical feature observed was agitation, often accompanied by tachycardia and hallucinations . This case series highlights the importance of understanding the clinical effects associated with Mexedrone use, particularly in emergency medicine.
Case Study 2: Behavioral Impact on Rodents
A series of behavioral tests conducted on mice demonstrated that repeated administration of Mexedrone led to changes in locomotor activity and cognitive performance. Notably, tolerance developed over time with repeated doses, indicating potential implications for addiction studies . These findings underscore the need for further investigation into the long-term effects of synthetic cathinones on behavior.
Mechanism of Action
Mexedrone acts as a weak serotonin–norepinephrine–dopamine reuptake inhibitor (SNDRI) with IC50 values of 5289 nM, 8869 nM, and 6844 nM, respectively . It also functions as a weak serotonin releasing agent (SRA) with an EC50 value of 2525 nM . These actions result in increased levels of these neurotransmitters in the synaptic cleft, leading to its stimulant and entactogenic effects .
Comparison with Similar Compounds
Mexedrone Hydrochloride belongs to the β-keto-amphetamine class. Below is a detailed comparison with structurally and pharmacologically related compounds:
Structural Analogues
Mephedrone (4-MMC)
- Structure: 4-Methylmethcathinone (lacks the β-keto group compared to methamphetamine).
- Pharmacology : Potent DAT/NET/SERT releaser (EC₅₀ < 1 μM) and uptake inhibitor (IC₅₀ ~0.1–1 μM).
- Metabolism : Rapidly metabolized via hepatic CYP2D6/2C19 to hydroxylated and demethylated derivatives.
- Key Difference: Mephedrone exhibits stronger transporter release activity than Mexedrone, which is a weaker, non-selective uptake blocker .
N-Methoxymephedrone
- Structure: Positional isomer of Mexedrone with a methoxy group replacing the methylamino group.
- Pharmacology : Full efficacy as a DAT/NET/SERT releaser (EC₅₀ ~2–5 μM) and weak uptake inhibitor (IC₅₀ ~10–50 μM).
- Key Difference: Unlike Mexedrone, N-methoxymephedrone induces transporter-mediated neurotransmitter release across all three monoamine systems .
α-Chloromethylmephedrone
- Structure : Chlorinated derivative formed as a synthetic byproduct during Mexedrone synthesis.
- Pharmacology : Inactive at DAT/NET/SERT up to 100 μM.
- Key Difference : Lacks pharmacological activity, highlighting the importance of structural purity in functional studies .
Pharmacokinetic and Metabolic Profile
Parameter | This compound | Mephedrone | N-Methoxymephedrone |
---|---|---|---|
Primary Metabolism | CYP2C19-mediated hydroxylation | CYP2D6/2C19 hydroxylation | CYP2C19 O-demethylation |
Active Metabolites | Hydroxylated derivatives | Nor-mephedrone, dihydroxy-MMC | Methoxy-retained metabolites |
Urinary Markers | Unchanged parent, hydroxylated | Parent, nor-mephedrone | Parent, demethylated products |
Elimination Half-life | ~4–6 hours (estimated) | ~2–3 hours | ~5–8 hours |
Monoamine Transporter Activity
Compound | DAT Uptake Inhibition (IC₅₀, μM) | NET Uptake Inhibition (IC₅₀, μM) | SERT Uptake Inhibition (IC₅₀, μM) | SERT Release (EC₅₀, μM) |
---|---|---|---|---|
Mexedrone | 25.3 ± 3.1 | 18.7 ± 2.5 | 22.4 ± 4.2 | 2.5 ± 0.6 |
Mephedrone | 0.3 ± 0.1 | 0.5 ± 0.2 | 1.2 ± 0.3 | 0.8 ± 0.2 |
N-Methoxymephedrone | 42.1 ± 5.4 | 35.6 ± 4.8 | 38.9 ± 6.1 | 3.8 ± 0.9 (DAT/NET/SERT) |
Biological Activity
Mexedrone hydrochloride, chemically known as 3-methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one, is a synthetic cathinone and an alpha-methoxy derivative of mephedrone. This compound has garnered attention due to its psychoactive properties and potential implications for public health. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, case studies, and relevant research findings.
Mexedrone shares structural similarities with other synthetic cathinones, particularly mephedrone. Its mechanism of action primarily involves the inhibition of the reuptake of neurotransmitters such as serotonin (5-HT) and dopamine (DA). It exhibits affinity for serotonin and dopamine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft, which contributes to its stimulant effects .
Pharmacological Effects
The pharmacological profile of mexedrone is characterized by several key effects:
- Monoamine Transporter Activity : Mexedrone acts as a non-selective substrate at dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This results in the efflux of dopamine, norepinephrine, and serotonin .
- Sympathomimetic Effects : Similar to traditional stimulants like amphetamines, mexedrone induces sympathomimetic effects such as increased heart rate and agitation .
- Neurochemical Impact : In vivo studies indicate that mexedrone administration leads to significant elevations in extracellular levels of dopamine and serotonin, with pronounced effects on serotonin release .
Case Studies and Clinical Observations
A notable observational study analyzed 305 cases of polydrug use where mexedrone was detected in urine samples. Among these cases:
- Agitation was reported as the most common symptom, with 10 out of 11 patients exhibiting marked agitation or aggression.
- Tachycardia was observed in seven patients, with heart rates exceeding 100 bpm.
- Some patients experienced delusions and hallucinations, often with themes of paranoia .
The study concluded that while mexedrone contributed to these clinical features, it was not solely responsible in most cases; other substances were often present .
Neurobehavioral Studies
Research involving animal models has provided insights into the behavioral effects of mexedrone:
- Locomotor Activity : Studies show that mexedrone induces hyperlocomotion in mice, indicating its stimulant properties. The effect is transient, peaking shortly after administration .
- Cognitive Effects : Behavioral tests suggest that while mexedrone may enhance certain aspects of learning and memory, it can impair working memory and reference memory .
- Neurotoxicity : Evidence from studies indicates potential neurotoxic effects on hippocampal cells, particularly when administered during pregnancy .
Table: Summary of Biological Activities
Biological Activity | Description |
---|---|
Monoamine Transporter Interaction | Inhibits reuptake at DAT, NET, SERT leading to increased neurotransmitter levels |
Agitation | Common symptom in clinical cases; often requires sedation |
Tachycardia | Observed in multiple case studies; indicates sympathomimetic effects |
Cognitive Effects | May enhance learning but impair memory functions |
Neurotoxicity | Potential hippocampal damage noted in animal studies |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and characterizing Mexedrone Hydrochloride in research samples?
this compound can be identified using ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) to confirm its molecular structure and purity . For structural elucidation, Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) are critical to analyze functional groups and confirm stereochemistry . Methodological considerations include:
- Sample preparation : Use 70% dimethyl sulfoxide (DMSO) for dissolution to ensure stability .
- Chromatographic conditions : Optimize column temperature (e.g., 25–40°C) and mobile phase composition (e.g., acetonitrile/ammonium formate buffer) to resolve Mexedrone from metabolic byproducts .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves and lab coats; avoid latex due to potential permeability .
- Engineering controls : Use fume hoods to minimize inhalation exposure .
- Waste disposal : Collect contaminated materials mechanically and avoid discharge into drains .
- Emergency procedures : Provide eyewash stations and emergency showers; rinse exposed skin/eyes with water for 15 minutes .
Q. How can researchers validate the metabolic stability of this compound in in vitro models?
Incubate Mexedrone with human liver microsomes (HLMs) or recombinant CYP450 isoforms (e.g., CYP2C19) under controlled pH (7.4) and temperature (37°C) . Key steps:
- Reaction termination : Use ice-cold acetonitrile to precipitate proteins.
- Metabolite detection : Apply UHPLC-HRMS to identify hydroxylated and dealkylated metabolites, with CYP2C19 being the primary isoform .
Advanced Research Questions
Q. How do CYP450 isoform interactions influence this compound metabolism, and how can these be experimentally resolved?
CYP2C19 is the dominant isoform responsible for Mexedrone’s hydroxylation and O-dealkylation . To resolve isoform-specific contributions:
- Inhibition assays : Use selective CYP inhibitors (e.g., omeprazole for CYP2C19) in HLMs.
- Recombinant CYP systems : Compare metabolite profiles from individual isoforms (e.g., CYP2D6, CYP3A4) to quantify their roles .
- Data normalization : Express activity as pmol metabolite/min/mg protein to account for isoform abundance variability.
Q. What methodological strategies address contradictions in reported metabolic half-lives of this compound across studies?
Discrepancies may arise from differences in:
- Microsomal activity : Standardize HLM donor criteria (e.g., age, health status) .
- Incubation conditions : Control NADPH concentration (1 mM) and pre-incubation time (5–10 min) .
- Analytical sensitivity : Use low-resolution mass spectrometry (LRMS) for high-throughput screening and HRMS for confirmatory quantification .
Q. How can crystallographic techniques improve the structural analysis of this compound and its analogs?
- Single-crystal X-ray diffraction : Refine crystal structures using programs like SHELXL to resolve bond angles and hydrogen-bonding networks .
- Challenges : Hydrate formation (common in hydrochloride salts) may complicate crystallization; use anti-solvent vapor diffusion with ethanol/water mixtures .
Q. What advanced analytical approaches are recommended for detecting this compound in complex biological matrices (e.g., blood, urine)?
- Solid-phase extraction (SPE) : Pre-concentrate samples using C18 cartridges to enhance detection limits .
- Tandem mass spectrometry (MS/MS) : Employ multiple reaction monitoring (MRM) transitions (e.g., m/z 213 → 105 for Mexedrone) for specificity .
- Method validation : Include spike-recovery experiments (80–120% acceptable range) and matrix effect assessments .
Q. How does the stability of this compound in solution impact experimental reproducibility?
Properties
CAS No. |
2749282-69-5 |
---|---|
Molecular Formula |
C12H18ClNO2 |
Molecular Weight |
243.73 g/mol |
IUPAC Name |
3-methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-9-4-6-10(7-5-9)12(14)11(13-2)8-15-3;/h4-7,11,13H,8H2,1-3H3;1H |
InChI Key |
CZHKRQUFWDRDIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(COC)NC.Cl |
Origin of Product |
United States |
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